Urea, (phenoxyacetyl)-

Description

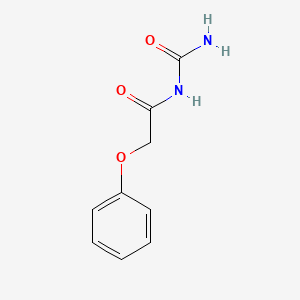

Urea, (phenoxyacetyl)-, refers to a class of compounds where a phenoxyacetyl group (a phenyl ring linked via an ether to an acetyl moiety) is conjugated to a urea scaffold. This structural motif is prominent in medicinal chemistry and agrochemical research due to its versatility in modulating biological activity. Key applications include anticonvulsant agents (e.g., compound 6, ED50 = 12 mg/kg in rats) , antiproliferative derivatives (e.g., podophyllotoxin-phenoxyacetyl hybrids, IC50 = 1.64–5.21 µM) , and herbicidal α-acyloxyphosphonates . The phenoxyacetyl group enhances solubility, metabolic stability, and target affinity compared to simpler acyl or alkyl substituents .

Properties

CAS No. |

6092-19-9 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

N-carbamoyl-2-phenoxyacetamide |

InChI |

InChI=1S/C9H10N2O3/c10-9(13)11-8(12)6-14-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) |

InChI Key |

ZXOBBKWYTBQQKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, (phenoxyacetyl)- typically involves the reaction of phenoxyacetic acid with urea. One common method is to react phenoxyacetic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of urea, (phenoxyacetyl)- can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

Urea derivatives typically undergo hydrolysis under acidic or alkaline conditions. For urea, (phenoxyacetyl)- , hydrolysis would likely cleave the urea moiety or the phenoxyacetyl group:

-

Acidic Hydrolysis :

The urea group may hydrolyze to form ammonia and carbon dioxide, while the phenoxyacetyl group could yield phenoxyacetic acid. -

Alkaline Hydrolysis :

Base-catalyzed conditions might deprotonate the urea, leading to carbamate intermediates or further breakdown into amines and carbonates .

Thermal Decomposition

Heating urea, (phenoxyacetyl)- could lead to thermolysis pathways similar to unsubstituted urea :

-

Primary Decomposition :

At temperatures above 160°C, urea derivatives often decompose into ammonia and isocyanic acid. The phenoxyacetyl group may stabilize intermediates or alter decomposition kinetics. -

Condensation Products :

Prolonged heating might form biuret or triuret analogs via reaction with isocyanic acid :

Reactivity with Acids and Bases

The phenoxyacetyl group introduces aromatic and ester-like reactivity:

-

Acid-Catalyzed Reactions :

In strong acids (e.g., HCl, HSO), the urea moiety may protonate, facilitating condensation with phenolic compounds (as seen in phenol-urea cocondensation systems ). -

Base-Catalyzed Reactions :

Alkaline conditions could saponify the acetyl group, releasing phenoxide ions and acetate, altering subsequent urea reactivity .

Reactions with Oxidizing and Reducing Agents

-

Oxidation :

Reactivity with hypochlorites (e.g., NaOCl) might generate nitrogen trichloride (NCl), a hazardous compound, similar to unsubstituted urea : -

Reduction :

Strong reducing agents (e.g., LiAlH) could reduce the urea group to amines, though the phenoxyacetyl group may remain intact .

Condensation and Polymerization

Substituted ureas often participate in condensation reactions:

-

With Formaldehyde :

Under acidic conditions, urea, (phenoxyacetyl)- might cocondense with formaldehyde to form phenolic-urea resins, analogous to trimethylolphenol-urea systems . -

Self-Condensation :

Heating could promote self-condensation via methylene bridges, forming dimeric or oligomeric structures.

Catalytic and Kinetic Considerations

-

Reactivity Ratios :

In cocondensation reactions, the phenoxyacetyl group’s steric and electronic effects might lower the reactivity ratio of urea’s NH groups compared to methylolphenols (Table 1) .

Table 1. Hypothetical Reactivity Ratios in Cocondensation Reactions

| Reactant Pair | Catalyst | Reactivity Ratio (K) |

|---|---|---|

| Urea-(phenoxyacetyl) + Formaldehyde | HSO | ~0.05–0.10 (estimated) |

| Trimethylolphenol + Urea | HCl | 0.073 |

Stability and Byproduct Formation

Scientific Research Applications

Urea, (phenoxyacetyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of urea, (phenoxyacetyl)- involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors and signaling pathways, modulating various physiological processes .

Comparison with Similar Compounds

Structural Analogues: Phenylacetyl (PHL) vs. Phenoxyacetyl (POHL) Derivatives

Phenoxyacetyl derivatives are compared to phenylacetyl (PHL) and phenylpropionyl (PPHL) homologs in quorum-sensing modulation. For instance:

- POHL (Phenoxyacetyl Homoserine Lactone): Exhibits potent antagonistic activity against Pseudomonas aeruginosa LuxR-type receptors .

- PHL (Phenylacetyl Homoserine Lactone) : Shows stronger agonistic effects in Vibrio fischeri but lower specificity .

Key Difference: The oxygen atom in the phenoxyacetyl group introduces electronic and steric effects, reducing nonspecific interactions compared to phenylacetyl derivatives .

Anticonvulsant Activity: Phenoxyacetyl Amides vs. Amine Analogues

A 2018 study compared phenoxyacetyl amides (e.g., compound 6) with their amine counterparts :

| Compound Type | MES ED50 (mg/kg, rats) | Neurotoxicity (Rotarod) | Metabolic Stability (t1/2, h) |

|---|---|---|---|

| Phenoxyacetyl amide | 12.00 | Low (TD50 > 300 mg/kg) | 2.5 |

| Amine analogue | 8.50 | Moderate (TD50 = 150 mg/kg) | 1.2 |

Antiproliferative Activity: Phenoxyacetyl-Podophyllotoxin Hybrids

Podophyllotoxin derivatives with phenoxyacetyl groups (e.g., 151d) outperformed parent compounds:

| Compound | HeLa (IC50, µM) | HepG2 (IC50, µM) | Mechanism |

|---|---|---|---|

| Podophyllotoxin | 3.20 | 7.85 | Tubulin inhibition |

| 151d (Phenoxyacetyl) | 1.64 | 5.21 | G2/M phase arrest, Cdc25 suppression |

The phenoxyacetyl moiety enhances cellular uptake and disrupts kinase signaling .

Herbicidal Activity: α-Acyloxyphosphonates

Phenoxyacetyl-derived α-acyloxyphosphonates (e.g., 19) are compared to chloroacetyl analogues :

| Acyl Group | Herbicidal Efficacy (% Inhibition) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Phenoxyacetyl | 89–92 | 53–89 | 3–7 |

| Chloroacetyl | 78–85 | 45–70 | 5–10 |

Advantage: Phenoxyacetyl derivatives require milder synthesis conditions and show broader-spectrum activity .

Antimicrobial Phenoxyacetyl Peptides

Trisubstituted phenoxyacetyl amino acid derivatives (e.g., Ig, Ik) demonstrated potent activity:

| Compound | Target Pathogen | MIC (µg/mL) | Reference Drug (MIC, µg/mL) |

|---|---|---|---|

| Ig | Pseudomonas aeruginosa | 12.5 | Ciprofloxacin (6.25) |

| Ik | Candida albicans | 25.0 | Griseofulvin (12.5) |

The phenoxy group enhances membrane permeability and resistance to enzymatic degradation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for urea, (phenoxyacetyl)-, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling phenoxyacetic acid derivatives with urea or its precursors under controlled conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalysts (e.g., DCC for carbodiimide-mediated coupling). Yield optimization requires monitoring via TLC or HPLC, while purity is assessed via NMR (¹H/¹³C) and mass spectrometry .

- Data Contradiction Note : Conflicting reports exist on optimal stoichiometry; some studies suggest a 1:1 molar ratio of reactants, while others recommend excess urea to drive the reaction .

Q. How is urea, (phenoxyacetyl)- characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Structural confirmation relies on:

- ¹H NMR : Peaks for the urea NH protons (δ 5.5–6.5 ppm) and phenoxy aromatic protons (δ 6.8–7.4 ppm).

- FT-IR : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and urea NH (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm backbone integrity .

Q. What are the solubility and stability profiles of urea, (phenoxyacetyl)- under varying pH and temperature conditions?

- Methodological Answer : Conduct solubility tests in polar (water, ethanol) and nonpolar solvents (hexane). Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 1–13) may hydrolyze the urea moiety, requiring buffered solutions for kinetic analysis .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of urea, (phenoxyacetyl)- in nucleophilic or electrophilic environments?

- Methodological Answer : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Compare predictions with experimental results (e.g., reaction with amines or acyl chlorides). Validate via kinetic isotope effects or Hammett plots .

Q. What contradictions exist in reported biological activity data for urea, (phenoxyacetyl)- derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Assay Conditions : Variations in buffer ionic strength, incubation time, or cell line sensitivity.

- Sample Purity : Impurities >2% can skew bioactivity; enforce strict QC via LC-MS.

- Statistical Models : Apply multivariate analysis (e.g., PCA) to isolate confounding variables .

Q. How can urea, (phenoxyacetyl)- be functionalized to enhance thermal stability for polymer or coordination chemistry applications?

- Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on the phenoxy ring) to modulate stability. Thermogravimetric analysis (TGA) and DSC quantify decomposition temperatures. Coordination studies with transition metals (e.g., Cu²⁺) require X-ray crystallography or EPR spectroscopy .

Key Recommendations for Researchers

- Literature Review : Prioritize peer-reviewed journals over commercial databases. Cross-validate data using platforms like SciFinder or Reaxys .

- Experimental Design : Align with PICOT framework (Population, Intervention, Comparison, Outcome, Time) for biological studies .

- Data Transparency : Archive raw spectra and chromatograms in repositories like Zenodo or Figshare to address reproducibility crises .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.